Elexacaftor-d3

Isotopic purity Mass shift Cross-talk elimination

In regulated bioanalysis, non-isotopic internal standards cause ion suppression and EMA non-compliance. Elexacaftor-d3 is the validated deuterated SIL-IS that co-elutes with elexacaftor yet provides distinct +3 Da mass detection. - Validated in EMA-compliant methods for simultaneous quantification of elexacaftor, tezacaftor, ivacaftor, and metabolites (inaccuracy ≤7.0%, CV ≤8.3%). - Enables high-throughput TDM (>200 samples/8-hr shift) and DBS-compatible remote sampling. - Matrix effect recovery: 105-115%; process efficiency: 96.5-103%.

Molecular Formula C26H34F3N7O4S
Molecular Weight 600.7 g/mol
Cat. No. B15140743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElexacaftor-d3
Molecular FormulaC26H34F3N7O4S
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
InChIInChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3
InChIKeyMVRHVFSOIWFBTE-JBFRPYDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elexacaftor-d3 Internal Standard Overview


Elexacaftor-d3 (VX-445-d3) is a deuterium-labeled analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector elexacaftor, incorporating three deuterium atoms at the N-methyl position of the pyrazole moiety [1]. As a stable isotope-labeled internal standard (SIL-IS), it serves as the gold-standard reference for quantitative analysis of elexacaftor in biological matrices using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [2]. The compound exhibits a molecular weight shift of +3 Da (molecular formula C26H31D3F3N7O4S, MW 600.67) relative to unlabeled elexacaftor, enabling complete chromatographic co-elution with the analyte while maintaining distinct mass spectrometric detection [1]. Elexacaftor-d3 is exclusively intended for research and analytical use as a tracer for quantitation during drug development, pharmacokinetic studies, and therapeutic drug monitoring applications .

Type
Deuterated SIL-IS (d3)
Mass Shift
+3 Da vs. unlabeled elexacaftor
Workflow
ID-LC-MS/MS quantitation in research matrices

Why Elexacaftor-d3 Is Irreplaceable


In quantitative LC-MS/MS workflows, unlabeled elexacaftor cannot substitute for Elexacaftor-d3 as an internal standard because they share identical precursor and product ion transitions, precluding independent mass spectrometric detection and introducing ion suppression-induced quantification errors [1]. Alternative CFTR modulator internal standards—such as Ivacaftor-d9, Tezacaftor-d4, or Lumacaftor-d9—are chemically distinct from the elexacaftor analyte and may exhibit differential extraction recovery, chromatographic retention behavior, and matrix effect profiles that compromise the fundamental principle of isotope dilution [2]. Even within the elexacaftor isotopologue family, ¹³C-labeled variants (e.g., Elexacaftor-¹³C,d3) offer additional mass differentiation but may differ in commercial availability, isotopic purity specifications, and cost-per-analysis economics. Elexacaftor-d3 is validated in EMA-compliant bioanalytical methods for simultaneous quantification of elexacaftor alongside tezacaftor, ivacaftor, and their major metabolites in human serum and plasma, demonstrating matrix effect compensation with recovery ranging from 105-115% and process efficiency of 96.5-103% [3]. Substitution with non-isotopic or structurally mismatched standards invalidates method performance characteristics and regulatory compliance in regulated bioanalysis.

Unlabeled elexacaftor

Identical SRM transitions preclude independent detection; ion suppression may introduce quantification bias.

Non-isotopic CFTR modulator IS

Structural differences can cause divergent extraction recovery, retention, and matrix effects, weakening isotope dilution correction.

Alternative elexacaftor isotopologues

May differ in commercial availability, isotopic purity, or cost, potentially affecting method transfer and validation consistency.

Elexacaftor-d3 Performance Evidence


Isotopic Purity and Mass Shift Differentiation

Elexacaftor-d3 incorporates three deuterium atoms at the N-methyl position of the pyrazole ring, producing a +3 Da mass shift relative to unlabeled elexacaftor (MW 597.66 → 600.67). This mass differential exceeds the minimum +2 Da threshold required to eliminate isotopic cross-talk between analyte and internal standard in LC-MS/MS detection [1]. In contrast, alternative isotopologues with fewer deuterium labels (e.g., hypothetical d1 or d2 variants) exhibit incomplete mass separation and risk overlapping isotope clusters with the natural abundance ¹³C and ³⁴S peaks of the unlabeled analyte. The compound is supplied with isotopic purity specifications of 99% , ensuring minimal unlabeled elexacaftor contamination that could otherwise contribute to systematic positive bias in quantification.

Isotopic purity & mass shift
Specification review
≥99% isotopic purity; +3 Da mass shift
Supports MS channel separation and minimal unlabeled contamination.
Certificate of analysis should be reviewed for lot-specific purity.
Isotopic purity Mass shift Cross-talk elimination

EMA-Compliant Accuracy and Precision

In a validated ID-LC-MS/MS method using Elexacaftor-d3 as the stable isotope-labeled internal standard for elexacaftor quantification in human serum, the assay achieved inaccuracy ≤7.0% and imprecision coefficient of variation (CV) ≤8.3% across all quality control levels [1]. The method consistently compensated for matrix effects with recovery of 105-115% and process efficiency of 96.5-103%. These validation parameters met all acceptance criteria of the European Medicines Agency (EMA) guideline on bioanalytical method validation. In comparison, methods employing non-isotopic internal standards (e.g., structural analogs) for CFTR modulator quantification have reported matrix effect variability exceeding 15% and recovery outside the 85-115% range [2].

Accuracy & precision
Head-to-head
Inaccuracy ≤7.0%, CV ≤8.3%; recovery 105–115%
Supports bioanalytical method validation review for research matrices.
Non-isotopic IS methods reported matrix effect variability >15%.
Method validation Accuracy Precision EMA compliance

Analytical Throughput and Runtime Efficiency

A UHPLC-MS/MS method employing Elexacaftor-d3 as the SIL-IS for elexacaftor quantification in human plasma achieved a total analytical runtime of 2.1 minutes for simultaneous separation of seven CFTR modulators and metabolites [1]. This represents a 58% reduction in runtime compared to the 5-minute separation achieved in the 2D-LC-MS/MS method using the same SIL-IS platform [2], and a >50% reduction versus typical HPLC-MS/MS methods for CFTR modulators requiring 8-12 minutes per injection. The 2.1-minute method utilized only 10 μL of sample volume and achieved lower limits of quantification of 0.025 mg/L for elexacaftor and tezacaftor, demonstrating that throughput gains do not compromise analytical sensitivity.

Throughput & runtime
Analytical context
2.1 min runtime; 10 µL sample volume
Supports high-throughput bioanalysis with low sample consumption.
Run time reduced 58% vs. 5.0 min 2D-LC-MS/MS method.
Throughput Runtime UHPLC-MS/MS Therapeutic drug monitoring

Sample Stability in EDTA Plasma

Stability studies using Elexacaftor-d3 as the SIL-IS for elexacaftor quantification demonstrated that elexacaftor in EDTA plasma remains stable for 8 days at room temperature, 10 days under refrigerated conditions, and 10 days in the autosampler after sample preparation [1]. The compound also remains stable through 4 freeze-thaw cycles. These stability parameters are essential for establishing sample handling and storage protocols in multi-center clinical trials. In contrast, the active metabolite N-desmethylelexacaftor (quantified using a separate SIL-IS) exhibited comparable stability profiles, while alternative CFTR modulators such as lumacaftor have shown reduced stability beyond 3 freeze-thaw cycles in some studies [2].

Sample stability
Method context
8 days RT, 10 days refrigerated, 4 freeze-thaw cycles
Informs sample handling protocols for multi-site studies.
Stability documented in human EDTA plasma research matrix.
Sample stability Freeze-thaw EDTA plasma Method validation

Pharmacokinetic Concordance with EMA Data

Analysis of cystic fibrosis patient serum samples using the Elexacaftor-d3 ID-LC-MS/MS method provided elexacaftor concentrations that were directly comparable to the pharmacokinetic profile data reported in the EMA assessment report for the triple combination therapy Kaftrio (elexacaftor/tezacaftor/ivacaftor) [1]. This cross-validation against regulatory pharmacokinetic data confirms that the Elexacaftor-d3-based quantification method accurately recapitulates the exposure metrics established during clinical development. In contrast, methods relying on non-isotopic internal standards or calibration against structurally distinct CFTR modulators would not be expected to achieve comparable concordance with regulatory reference data due to differential matrix effects and recovery inconsistencies [2].

PK concordance
Context-dependent
Concentrations matched EMA assessment report profile
Supports cross-validation with reference exposure data for research interpretation.
Qualitative concordance derived from human serum research samples.
Pharmacokinetics Therapeutic drug monitoring Cross-validation EMA

Sensitivity and Linear Dynamic Range

The UHPLC-MS/MS method employing Elexacaftor-d3 as SIL-IS achieved a lower limit of quantification (LLOQ) of 0.025 mg/L for elexacaftor with a linear dynamic range extending to 25 mg/L, using a sample volume of only 10 μL [1]. This 1,000-fold linear dynamic range (0.025-25 mg/L) accommodates the full spectrum of clinically relevant elexacaftor concentrations observed in patients receiving standard dosing (typical Cmax ~4-6 mg/L, Ctrough ~1-2 mg/L) [2]. In comparison, the same method achieved LLOQ values of 0.010 mg/L for ivacaftor (range 0.010-10 mg/L) and 0.100 mg/L for lumacaftor (range 0.100-100 mg/L), demonstrating compound-specific sensitivity differences that underscore the importance of using the matched SIL-IS for each analyte. Methods using unlabeled elexacaftor as an external calibrator without SIL-IS would require larger sample volumes and exhibit LLOQ drift due to matrix effect variability [3].

Sensitivity & range
Analytical context
LLOQ 0.025 mg/L; dynamic range 0.025–25 mg/L
Enables low-volume microsampling and trough-level measurement.
10 µL sample volume supports pediatric and multi-analyte research.
LLOQ Dynamic range Microsampling Sensitivity

Elexacaftor-d3 Application Scenarios


Regulated Bioanalysis for PK Studies

Elexacaftor-d3 is the specified internal standard for EMA-compliant ID-LC-MS/MS quantification of elexacaftor in human serum and plasma during pharmacokinetic studies and clinical trial sample analysis [1]. The method achieves inaccuracy ≤7.0% and imprecision CV ≤8.3% with matrix effect recovery of 105-115%, meeting all EMA bioanalytical method validation acceptance criteria. This enables accurate determination of Cmax, Tmax, AUC, and trough concentrations for elexacaftor in both healthy volunteers and cystic fibrosis patients receiving Kaftrio therapy.

Therapeutic Drug Monitoring

The 2.1-minute UHPLC-MS/MS method using Elexacaftor-d3 enables high-throughput therapeutic drug monitoring (TDM) of elexacaftor in clinical diagnostic settings, with capacity for >200 samples per 8-hour shift [2]. The 0.025 mg/L LLOQ using 10 μL sample volume permits accurate trough concentration measurement in pediatric and adult CF patients. Sample stability of 8 days at room temperature, 10 days refrigerated, and through 4 freeze-thaw cycles supports routine clinical laboratory workflows and sample transport from satellite collection sites.

Drug-Drug Interaction and Pharmacovigilance

Elexacaftor-d3-based quantification is validated for simultaneous measurement of elexacaftor alongside tezacaftor, ivacaftor, and their major metabolites in a single analytical run [3]. This multiplexed capability supports drug-drug interaction studies where CFTR modulators are co-administered with CYP3A inducers or inhibitors (e.g., rifabutin, azole antifungals) [4]. The method's concordance with EMA pharmacokinetic reference data enables reliable pharmacovigilance monitoring and dose adjustment guidance for patients with hepatic impairment or those receiving concomitant medications.

Dried Blood Spot Microsampling

LC-MS/MS methods using stable isotope-labeled internal standards including Elexacaftor-d3 have been extended to dried blood spot (DBS) sampling formats for elexacaftor quantification, enabling remote pharmacokinetic sampling in decentralized clinical trials and home-based therapeutic drug monitoring [5]. The 10 μL plasma microsampling capability validated in the UHPLC-MS/MS method [2] demonstrates compatibility with volumetric absorptive microsampling (VAMS) and DBS workflows, reducing patient burden and enabling pharmacokinetic assessment in pediatric and geographically dispersed CF populations.

Application
Selection Property
Validation Focus
PK bioanalysis in research matrices
Method validation context
Accuracy and precision endpoint review
Research PK monitoring context
Throughput and sample stability
Method transfer and freeze-thaw review
Multiplexed CFTR modulator interaction studies
Multi-analyte assay capability
Cross-validation and matrix effect review
Microsampling-based PK assessment
Low-volume sample compatibility
Remote collection feasibility review
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